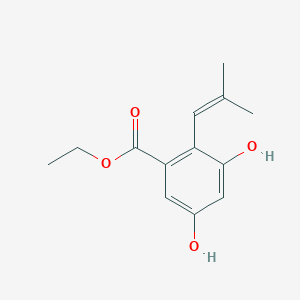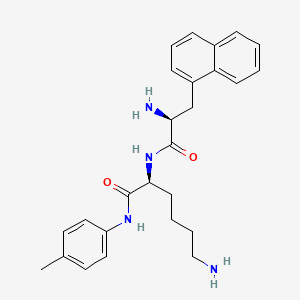
C28H26Fno4S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by its complex structure, which includes a fluorophenyl group, a methyl group, and a sulfonyl group attached to an indole ring. It has a molecular weight of 491.573743 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-4-(4-fluorophenyl)-2-methyl-4-{1-[(4-methylbenzene)sulfonyl]-1H-indol-3-yl}but-2-enoate involves several steps:
Formation of the Indole Ring: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.
Attachment of the Sulfonyl Group: The sulfonyl group is attached to the indole ring through a sulfonylation reaction, typically using a sulfonyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2Z)-4-(4-fluorophenyl)-2-methyl-4-{1-[(4-methylbenzene)sulfonyl]-1H-indol-3-yl}but-2-enoate: undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl (2Z)-4-(4-fluorophenyl)-2-methyl-4-{1-[(4-methylbenzene)sulfonyl]-1H-indol-3-yl}but-2-enoate: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation and cancer.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of ethyl (2Z)-4-(4-fluorophenyl)-2-methyl-4-{1-[(4-methylbenzene)sulfonyl]-1H-indol-3-yl}but-2-enoate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory pathways and cancer cell proliferation.
Pathways Involved: It modulates signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway, leading to anti-inflammatory and anti-cancer effects
Vergleich Mit ähnlichen Verbindungen
Ethyl (2Z)-4-(4-fluorophenyl)-2-methyl-4-{1-[(4-methylbenzene)sulfonyl]-1H-indol-3-yl}but-2-enoate: can be compared with similar compounds such as:
Ethyl (2Z)-4-(4-chlorophenyl)-2-methyl-4-{1-[(4-methylbenzene)sulfonyl]-1H-indol-3-yl}but-2-enoate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl (2Z)-4-(4-bromophenyl)-2-methyl-4-{1-[(4-methylbenzene)sulfonyl]-1H-indol-3-yl}but-2-enoate: Similar structure but with a bromine atom instead of fluorine
Uniqueness
The presence of the fluorine atom in ethyl (2Z)-4-(4-fluorophenyl)-2-methyl-4-{1-[(4-methylbenzene)sulfonyl]-1H-indol-3-yl}but-2-enoate imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C28H26FNO4S |
|---|---|
Molekulargewicht |
491.6 g/mol |
IUPAC-Name |
N-[2-(3,4-dihydroxyphenyl)ethyl]-2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetamide |
InChI |
InChI=1S/C28H26FNO4S/c1-17-23(13-18-3-7-21(8-4-18)35(2)34)22-9-6-20(29)15-25(22)24(17)16-28(33)30-12-11-19-5-10-26(31)27(32)14-19/h3-10,13-15,31-32H,11-12,16H2,1-2H3,(H,30,33)/b23-13+ |
InChI-Schlüssel |
NJLINUQQYUEHIO-YDZHTSKRSA-N |
Isomerische SMILES |
CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NCCC4=CC(=C(C=C4)O)O |
Kanonische SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NCCC4=CC(=C(C=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-{[(Naphthalen-2-yl)oxy]methyl}-1,4-dioxa-7,10-dithiacyclododecane](/img/structure/B15171764.png)

![O-methyl [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylmethanethioate](/img/structure/B15171780.png)
![2-Pyrimidinamine, 4-[6-bromo-1-(ethoxymethyl)-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B15171781.png)
![1-Benzyl-2-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-benzimidazole](/img/structure/B15171795.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-2-methyl-](/img/structure/B15171806.png)
![4-Nitro-1-[4-(4-nitrophenoxy)phenoxy]-2-(trifluoromethyl)benzene](/img/structure/B15171812.png)

![2-Cyanoethyl 4'-heptyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B15171822.png)
![ethyl [(2Z)-2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B15171826.png)
![({2-[4-(Cyclopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid](/img/structure/B15171836.png)


![N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea](/img/structure/B15171873.png)
